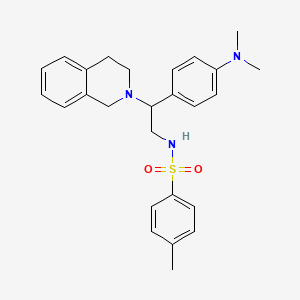

![molecular formula C16H21N3O2 B2958874 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone CAS No. 1421515-08-3](/img/structure/B2958874.png)

1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

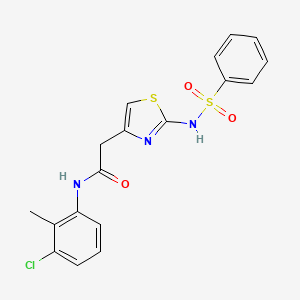

The compound “1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone” is a complex organic molecule that contains several functional groups. It includes a pyrrolo[2,3-b]pyridine group, which is a bicyclic compound containing a pyrrole ring fused with a pyridine ring . This structure is often found in bioactive molecules and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolo[2,3-b]pyridine group would contribute to the rigidity of the molecule, while the piperidine and methoxyethanone groups could potentially introduce some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolo[2,3-b]pyridine group might participate in electrophilic substitution reactions, while the piperidine group could potentially undergo reactions typical for secondary amines .Aplicaciones Científicas De Investigación

Cancer Therapy

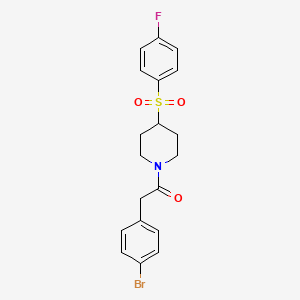

The core structure of the compound, 1H-pyrrolo[2,3-b]pyridine , has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and targeting them can be an effective strategy for cancer treatment. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, which are involved in cell proliferation, migration, angiogenesis, and more . This makes the compound a promising candidate for developing new cancer therapies.

Drug Design and Optimization

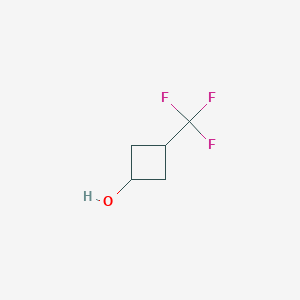

The compound’s ability to bind with FGFRs suggests it can be used as a lead compound in drug design . Its low molecular weight and the potential to introduce functional groups, such as a trifluoromethyl at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, can enhance its activity against FGFR1 . This adaptability allows for optimization in the drug development process to create more effective treatments.

Study of Signal Transduction Pathways

The compound’s interaction with FGFRs can help in the study of signal transduction pathways . By inhibiting FGFRs, researchers can observe the effects on downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are crucial for understanding cellular processes and disease mechanisms.

Apoptosis Induction

In vitro studies have shown that derivatives of this compound can induce apoptosis in breast cancer cells . This application is significant for research into programmed cell death, a process that is often dysregulated in cancer cells.

Anti-Migration and Anti-Invasion

The compound has been evaluated for its effects on the migration and invasion abilities of cancer cells . By inhibiting these processes, it can contribute to the development of treatments that prevent cancer metastasis.

Angiogenesis Inhibition

Since FGFR signaling is involved in angiogenesis, the process of new blood vessel formation, the compound could be used to study and potentially inhibit angiogenesis . This has implications for treating diseases where angiogenesis plays a role, such as cancer and macular degeneration.

Propiedades

IUPAC Name |

2-methoxy-1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-21-12-15(20)18-8-4-13(5-9-18)11-19-10-6-14-3-2-7-17-16(14)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEWJAJIAWBXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)

![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)

![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2958796.png)

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2958800.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2958804.png)

![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)

![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)